molecular formula C10H13BrN2O B1279185 5-Bromo-2-(piperidin-4-yloxy)pyridine CAS No. 194668-50-3

5-Bromo-2-(piperidin-4-yloxy)pyridine

Cat. No. B1279185
M. Wt: 257.13 g/mol
InChI Key: KJUHOECMLFFCCB-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-(piperidin-4-yloxy)pyridine is a brominated pyridine derivative that incorporates a piperidine moiety. This structure is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the bromine atom and the piperidin-4-yloxy group suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated pyridine derivatives has been explored in various studies. For instance, the preparation of 5-bromo-2-(trifluoromethyl)pyridine involved spectroscopic characterization and density functional theory (DFT) studies to understand its structure and reactivity . Similarly, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives was achieved through condensation and alkylation reactions, indicating that brominated pyridines can be synthesized through systematic approaches . Although these studies do not directly describe the synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine, they provide insights into the methods that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been investigated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal X-ray diffraction data, revealing intermolecular interactions that stabilize the crystal structure . These techniques are crucial for confirming the geometry and electronic structure of brominated pyridine compounds, which would be relevant for 5-Bromo-2-(piperidin-4-yloxy)pyridine as well.

Chemical Reactions Analysis

Brominated pyridines are known to participate in various chemical reactions due to the presence of the reactive bromine atom. The study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine revealed insights into the reactivity and stability of such compounds, which could inform the chemical reactions that 5-Bromo-2-(piperidin-4-yloxy)pyridine might undergo . Additionally, the transformation of 5-(bromomethyl)-1-pyrrolinium bromides into piperidin-3-ones through ring expansion-oxidation protocol suggests that brominated compounds can be used to generate piperidine derivatives, which is directly relevant to the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be influenced by their molecular structure. For instance, the spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine were studied using FT-IR, NMR, and DFT, which provided information on vibrational frequencies, chemical shifts, and non-linear optical properties . These properties are important for understanding the behavior of 5-Bromo-2-(piperidin-4-yloxy)pyridine in different environments and could predict its reactivity and stability.

Scientific Research Applications

5-Bromo-2-(piperidin-4-yloxy)pyridine is a chemical compound with the CAS Number: 792180-52-0 . It’s often used in scientific research, particularly in the field of organic chemistry .

Piperidine derivatives, such as 5-Bromo-2-(piperidin-4-yloxy)pyridine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

5-bromo-2-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUHOECMLFFCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperidin-4-yloxy)pyridine

Synthesis routes and methods I

Procedure details

Prepared from 2,5-dibromopyridine and 4-hydroxypiperidine by the method of Example 10 (b).
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Synthesis routes and methods II

Procedure details

Sodium hydride (56 mg, 2.3 mmol) was added to a solution of piperidin-4-ol (214 mg, 2.11 mmol) in DMSO (8 mL). After stirring for 30 minutes, 2,5-dibromopyridine was added. After stirring for 24 hours, sodium hydride (56 mg, 2.3 mmol) was added. After stirring for another 24 hours the reaction was partitioned between ethyl acetate and water. The phases were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over MgSO4 and concentrated by rotary evaporation. The residue was purified by silica gel chromatography using gradient elution of dichloromethane, methanol, ammonium hydroxide to afford 5-bromo-2-(piperidin-4-yloxy)-pyridine (316 mg, 58%).
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